

# Inavolisib combination therapy versus standard of care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Efficacy and Safety Data Comparison

| Metric                      | Inavolisib + Palbociclib + Fulvestrant                      | Placebo + Palbociclib + Fulvestrant |
|-----------------------------|-------------------------------------------------------------|-------------------------------------|
| Patient Population          | PIK3CA-mutated, HR+, HER2- aBC, endocrine-resistant [1] [2] | Same as Inavolisib group [1] [2]    |
| Median PFS                  | 17.2 months [1]                                             | 7.3 months [1] [2]                  |
| Hazard Ratio (PFS)          | 0.42 (95% CI: 0.32-0.55) [3]                                | --                                  |
| Median OS                   | 34.0 months [1] [3] [2]                                     | 27.0 months [1] [3] [2]             |
| Hazard Ratio (OS)           | 0.67 (95% CI: 0.48-0.94) [3] [2]                            | --                                  |
| Objective Response Rate     | 62.7% [1] [2]                                               | 28.0% [1] [2]                       |
| Median Time to Chemotherapy | 35.6 months [1]                                             | 12.6 months [1]                     |

| Metric                     | Inavolisib + Palbociclib + Fulvestrant                                                                          | Placebo + Palbociclib + Fulvestrant                                  |
|----------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Common Grade 3-4 AEs       | Neutropenia (80.2%), Thrombocytopenia (14.2%), Hyperglycemia (5.6%), Stomatitis (5.6%), Diarrhea (3.7%) [4] [5] | Neutropenia (78.4%), Thrombocytopenia (4.3%), Hyperglycemia (0%) [4] |
| Discontinuation due to AEs | 6.8% [1] [2]                                                                                                    | 0.6% [1] [2]                                                         |

## Mechanism of Action and Experimental Protocol

### Proposed Mechanism of Inavolisib

**Inavolisib** is not a conventional PI3K inhibitor; it has a **dual mechanism of action** designed for greater potency and selectivity in PIK3CA-mutated cancers [6] [7]:

- **Potent and Selective Inhibition:** It is a highly selective inhibitor of the PI3K $\alpha$  isoform, with >300-fold selectivity over other isoforms ( $\beta$ ,  $\delta$ ,  $\gamma$ ). This specificity helps minimize off-target effects [6] [5].
- **Induced Degradation of Mutant p110 $\alpha$ :** Unlike other inhibitors that only block activity, **inavolisib** binds to mutant p110 $\alpha$  (the product of PIK3CA) and promotes its proteasomal degradation, leading to a more profound and sustained suppression of the PI3K pathway [6].

The diagram below illustrates how **inavolisib**, combined with palbociclib (CDK4/6 inhibitor) and fulvestrant (endocrine therapy), simultaneously targets three key oncogenic drivers in HR+ breast cancer.



[Click to download full resolution via product page](#)

## Key Experimental Protocol: INAVO120 Trial

The data in the table above is primarily derived from the Phase III INAVO120 trial (NCT04191499) [1] [3] [2].

- **Study Design:** Randomized, double-blind, placebo-controlled, Phase III trial.
- **Patient Cohort:** 325 patients with PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer whose disease relapsed during or within 12 months of adjuvant endocrine therapy. They had received no prior systemic therapy for advanced disease [1] [2].
- **Intervention:** Patients were randomized 1:1 to receive either:
  - **Experimental Arm:** Inavolisib (9 mg orally once daily) + Palbociclib (125 mg orally, once daily for 21 days, then 7 days off) + Fulvestrant (500 mg intramuscularly on specified days) [4].
  - **Control Arm:** Placebo + Palbociclib + Fulvestrant (same dosing schedules) [4].
- **Primary Endpoint:** Progression-free survival (PFS) assessed by the investigator.
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), and safety [3].
- **PIK3CA Mutation Detection:** Mutation status was determined using tumor tissue or plasma-derived circulating tumor DNA via PCR-based tests (e.g., the cobas PIK3CA Mutation Test) [5].

## Key Differentiators and Clinical Implications

- **Overcoming Resistance:** The PI3K pathway is a major mechanism of resistance to endocrine therapy and CDK4/6 inhibitors. The addition of **inavolisib** provides a targeted option to counter this resistance in the sizable subset (about 40%) of patients with PIK3CA mutations [1] [6].
- **Improved Therapeutic Window:** While the regimen has a significant toxicity profile, **inavolisib** was designed to be more selective than earlier PI3K inhibitors. The discontinuation rate due to adverse events (6.8%), though higher than the control arm, is considered manageable in the oncology context, allowing most patients to continue treatment [1] [5].
- **Practice-Changing Survival Benefit:** The demonstration of a statistically significant **overall survival benefit** is a landmark achievement, making the **inavolisib**-based combination a new standard of care in the first-line setting for this specific patient population [1] [3] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Treatment Combination With Inavolisib Extends Survival ... [asco.org]
2. Overall Survival with Inavolisib in PIK3CA-Mutated ... [pubmed.ncbi.nlm.nih.gov]
3. New data show Roche's Itovebi significantly extended ... [roche.com]
4. Inavolisib Plus Palbociclib and Fulvestrant May Be New Standard for PIK3CA-Mutant, HR+, HER2-Breast Cancer - Cancer Therapy Advisor [cancertherapyadvisor.com]
5. Safety overview and management of inavolisib alone and in ... [pmc.ncbi.nlm.nih.gov]
6. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
7. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]

To cite this document: Smolecule. [Inavolisib combination therapy versus standard of care].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528759#inavolisib-combination-therapy-versus-standard-of-care>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)